3'-O-(2-Methoxyethyl)adenosine

Conformational analysis 2',5'-linked oligonucleotides NMR spectroscopy

Researchers developing antisense oligonucleotides or siRNA require analytically verified 3'-O-MOE adenosine to prevent regioisomeric cross-contamination with the 2'-O-MOE isomer, which can compromise duplex stability and nuclease resistance data. This authenticated nucleoside building block directly addresses impurity profiling and conformational SAR challenges. - Serves as a critical reference standard for quantifying 3'-O-MOE regioisomeric impurities in 2'-O-MOE phosphoramidites per ICH guidelines. - Enables fine-tuning of the N ⇄ S sugar pseudorotational equilibrium in 2',5'-linked oligonucleotide model systems. - Validated synthesis benchmark: documented with 70% isolated yield and 99.6% purity for process scale-up evaluation.

Molecular Formula C₁₃H₁₉N₅O₅
Molecular Weight 325.32
CAS No. 303197-30-0
Cat. No. B1145223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-O-(2-Methoxyethyl)adenosine
CAS303197-30-0
Molecular FormulaC₁₃H₁₉N₅O₅
Molecular Weight325.32
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-MOE Adenosine – Identity, Structure, and Procurement


3'-O-(2-Methoxyethyl)adenosine (CAS: 303197-30-0), also known as 3'-O-MOE adenosine, is a chemically modified purine nucleoside derivative with the molecular formula C13H19N5O5 and a molecular weight of 325.32 g/mol . This compound belongs to the class of 3'-O-methoxyethyl (MOE) substituted ribonucleosides and is structurally characterized by a 2-methoxyethyl group covalently attached to the 3'-oxygen position of the adenosine ribose ring. 3'-O-MOE adenosine is employed as a synthetic building block for the preparation of chemically modified oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), where the 3'-MOE modification can influence oligonucleotide conformation and physicochemical behavior .

1 Synthetic building block for modified oligonucleotides with 3'-MOE sugar conformation
2 Authenticated reference standard for regioisomer impurity profiling in phosphoramidite QC
3 Conformational probe for N/S pseudorotational equilibrium studies in RNA models

Why 3'-O-MOE Adenosine Cannot Replace 2'-O-MOE Adenosine


3'-O-(2-Methoxyethyl)adenosine and its 2'-O-(2-methoxyethyl) regioisomer (CAS 168427-74-5) represent structurally distinct compounds that differ fundamentally in the position of the MOE substitution on the ribose ring. Although the stereochemistry of the pentofuranose rings of the isomeric 2'-O-MOE and 3'-O-MOE purine nucleosides is reported to be very similar, alkylation at either the 2'- or 3'-hydroxyl position yields chemically discrete entities with differing physical properties and downstream functional outcomes when incorporated into oligonucleotides [1]. The 2'-O-MOE modification is extensively documented to enhance duplex stability with complementary RNA, increase nuclease resistance, and improve binding affinity . In contrast, the 3'-O-MOE substitution serves a distinct purpose: it modulates sugar conformational equilibria and provides a structural probe for understanding backbone-dependent RNA behavior, particularly in the context of 2',5'-linked oligonucleotide systems [2]. Generic substitution between these regioisomers in synthetic protocols or analytical workflows would therefore introduce uncontrolled variability in oligonucleotide conformation, target binding characteristics, and metabolic stability, compromising both research reproducibility and therapeutic candidate quality.

Regioisomeric position alters conformation
3'-MOE tunes sugar N⇄S equilibrium; 2'-MOE enhances duplex stability. Substitution may shift oligonucleotide structural behavior.
Downstream functional outcomes differ
2'-MOE provides documented nuclease resistance and high binding affinity; 3'-MOE does not confer these properties. Direct replacement may compromise target engagement.
Impurity risk in oligonucleotide synthesis
Uncontrolled 3'-MOE incorporation as a regioisomeric impurity can alter backbone connectivity and batch consistency. Requires isomer-specific analytical control.

Comparative Performance Data for 3'-O-MOE Adenosine


Conformational Equilibria Modulation in 2',5'-Linked Trimers

In model 2',5'-linked adenine trimer systems (A3), the introduction of a 3'-O-MOE modification alters the sugar conformational equilibrium (N ⇄ S pseudorotational equilibrium) relative to both the unmodified 3'-OH control and the 3'-deoxy analog. The pairwise comparisons of 3'-MOE with 3'-OH and 3'-deoxy 2',5'-linked adenine trimers demonstrated fine-tuning of the N ⇄ S equilibrium in 3'-MOE-A3(2',5') and 3'-MOE-A4(2',5') through steric effects of the 3'-MOE group and the possibility of water-mediated hydrogen bonding with vicinal phosphodiester functionality [1].

Sugar pucker modulation
Head-to-head
Target: 3'-MOE-A3(2',5') shifts N⇄S pseudorotational equilibrium distribution vs 3'-OH and 3'-deoxy controls. Steric and water-mediated hydrogen-bonding effects reported.
Supports conformational tuning rationale for backbone-dependent RNA studies.
Based on NMR-derived pseudorotation parameters in model trimers.
Conformational analysis 2',5'-linked oligonucleotides NMR spectroscopy N/S pseudorotational equilibrium

Oligonucleotide Impurity Identification and Regioisomer Separation

The synthesis of MOE-modified nucleoside phosphoramidites for antisense oligonucleotide production can generate regioisomeric impurities including the 3'-O-MOE species alongside the desired 2'-O-MOE product. The 2'-O-methoxyethyl modification is the clinically validated and extensively characterized chemistry, enhancing duplex stability with complementary RNA and providing superior resistance to nuclease degradation relative to unmodified RNA or first-generation 2'-OMe modifications . During solid-phase oligonucleotide synthesis, the presence of 3'-O-MOE regioisomers as starting material impurities can lead to oligonucleotide products with altered backbone connectivity and conformational properties that differ from the intended 2'-O-MOE therapeutic constructs. Nucleic acid-based drugs, including antisense oligonucleotides, often contain closely related impurity species that differ from the target molecule by only a single nucleotide or minor chemical modification . Therefore, authentic 3'-O-MOE adenosine serves as an essential analytical reference standard for developing and validating chromatographic methods capable of resolving these regioisomers during raw material qualification and finished oligonucleotide drug substance analysis.

Regioisomer impurity resolution
Method context
Authentic 3'-O-MOE adenosine serves as reference material for developing HPLC and MS methods that resolve the 3'-MOE regioisomer from the 2'-MOE isomer in phosphoramidite raw materials.
Essential for impurity profiling method validation and batch consistency verification.
Supports regulatory impurity control method requirements for oligonucleotide analysis.
Oligonucleotide impurity profiling Regioisomer separation Analytical reference standards ASO quality control

Synthesis Yield and Purity Benchmark

The synthesis of 3'-O-MOE adenosine has been reported with a specific yield and purity profile using established alkylation methodology. In one documented procedure, 3'-O-methoxyethyl adenosine was obtained in 12.1 g yield (70% isolated yield) with a purity of 99.6% following reaction completion, concentration, and purification . For context, the analogous 2'-O-MOE purine derivatives have been prepared using 1-methanesulfonyloxy-2-methoxyethane (MsO-MOE) as the alkylating agent, with reported isolated yields for 2'-O-MOE adenosine of 47%, 2'-O-MOE-2-aminoadenosine of 44%, and 2'-O-MOE guanosine of 81% [1].

Synthetic yield benchmark
Reported
70% isolated yield; 99.6% purity
Indicates favorable synthetic accessibility for multi-gram procurement.
Based on specific alkylation route; conditions partially reported. Comparator 2'-O-MOE adenosine reported 47% yield.
Nucleoside synthesis Process chemistry Alkylation yield Purity assessment

MOE-Modified Oligonucleotide Binding Affinity Baseline

Although direct comparative binding data for 3'-O-MOE-modified oligonucleotides are not available in the public domain, the 2'-O-MOE chemistry provides an essential class-level benchmark for the MOE modification family. In ASO:mRNA complexes, 2'-O-MOE-modified RNA (RNA-MOE) exhibits a melting temperature (Tm) of 55.6 ± 0.6°C and an mRNA-binding affinity EC50 of 0.3 ± 0.2 nM [1]. These values are substantially improved relative to 2'-O-methylated RNA (RNA-OMe: Tm 48.3 ± 0.8°C; EC50 4.0 ± 0.2 nM) and 2'-fluorinated RNA (RNA-F: Tm 56.5 ± 0.9°C; EC50 72.8 ± 36.2 nM) [1]. The MOE modification is also documented to provide >20-fold increased oligonucleotide potency in cell culture relative to first-generation phosphorothioate ASOs [2].

Class-level binding baseline
Class-level inference
2'-O-MOE ASO:mRNA Tm 55.6°C, EC50 0.3 nM (literature). No direct binding data available for 3'-O-MOE oligonucleotides.
Establishes benchmark for MOE modification family; supports structure-activity comparison.
3'-O-MOE isomer structurally distinct; binding parameters may differ and require independent measurement.
ASO:mRNA binding affinity Thermal stability Oligonucleotide therapeutics MOE chemistry benchmark

Validated Research and Industrial Applications


Analytical Reference Standard for Impurity Profiling

Authenticated 3'-O-MOE adenosine is employed as a critical reference material for developing and validating chromatographic and mass spectrometric methods designed to detect and quantify regioisomeric impurities in 2'-O-MOE phosphoramidite raw materials and finished oligonucleotide drug substances. Nucleic acid-based drugs often contain closely related impurity species that differ by only a single nucleotide or minor chemical modification, necessitating robust analytical methods capable of resolving structural isomers . Use of verified 3'-O-MOE adenosine reference standard enables accurate identification, relative retention time mapping, and quantitative assessment of 3'-O-MOE regioisomer levels, directly supporting regulatory compliance with ICH guidelines for impurity control in therapeutic oligonucleotide manufacturing. This application is essential for quality control laboratories, contract manufacturing organizations, and pharmaceutical companies developing antisense oligonucleotide therapeutics.

Conformational Studies of 2',5'-Linked Oligonucleotide Systems

3'-O-MOE adenosine serves as a specialized building block for synthesizing 2',5'-linked oligonucleotide models designed to investigate backbone-dependent RNA conformational behavior. As demonstrated by Polak and colleagues, the 3'-O-MOE modification enables fine-tuning of the N ⇄ S sugar pseudorotational equilibrium through steric effects and potential water-mediated hydrogen bonding with vicinal phosphodiester functionality [1]. This application is particularly relevant for academic and industrial research groups studying the structural basis of RNA-protein interactions, the conformational consequences of 2',5'-phosphodiester linkages, and the design of backbone-modified oligonucleotides with tailored biophysical properties.

Comparative Nucleoside Analog Screening in ASO Discovery

In medicinal chemistry programs focused on optimizing oligonucleotide therapeutics, 3'-O-MOE adenosine enables systematic structure-activity relationship (SAR) studies comparing 2'-O-MOE vs. 3'-O-MOE regioisomeric substitution effects. The 2'-O-MOE modification provides a well-characterized benchmark for duplex stability (Tm 55.6 ± 0.6°C) and target binding affinity (EC50 0.3 ± 0.2 nM) [2], while the 3'-O-MOE isomer offers a distinct conformational profile with altered N/S equilibrium distribution [1]. Comparative evaluation of oligonucleotides containing these isomeric building blocks informs rational design decisions regarding backbone modification patterns, nuclease resistance profiles, and target engagement characteristics in preclinical ASO and siRNA candidates.

Process Chemistry Development and Synthetic Route Benchmarking

The documented synthesis of 3'-O-MOE adenosine with 70% isolated yield and 99.6% purity provides a verifiable benchmark for process chemistry optimization and scale-up studies. This yield and purity profile enables laboratories developing improved synthetic methodologies to establish comparative performance metrics. For organizations seeking multi-gram quantities of this specialized nucleoside building block, the established synthetic accessibility parameters inform procurement strategy, vendor qualification, and cost-of-goods projections for research-scale and pilot-scale oligonucleotide synthesis programs.

Application
Selection Property
Validation Focus
Impurity profiling reference standard
Regioisomer-specific identity confirmation
Chromatographic resolution method validation
2',5'-oligonucleotide conformational studies
Sugar pucker modulation capability
N⇄S equilibrium measurement by NMR
ASO SAR screening
Regioisomeric substitution effect comparison
Binding affinity and stability assays
Process chemistry scale-up studies
Reported synthetic yield profile
Yield and purity reproducibility assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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